Home > Products > Screening Compounds P24536 > Minigastrin, des-trp(1)-asp(5)-leu(12)-
Minigastrin, des-trp(1)-asp(5)-leu(12)- - 101212-63-9

Minigastrin, des-trp(1)-asp(5)-leu(12)-

Catalog Number: EVT-1170577
CAS Number: 101212-63-9
Molecular Formula: C70H91N15O26
Molecular Weight: 1558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Minigastrin peptides are classified as gastrin analogs, which are often utilized in medical research and therapeutic applications. The original minigastrin structure was identified as a C-terminal tetradecapeptide amide of gastrin, differing from earlier reports that described it as a tridecapeptide amide . The specific variant, des-trp(1)-asp(5)-leu(12)-, modifies this structure to enhance certain biological activities or pharmacokinetic properties.

Synthesis Analysis

The synthesis of minigastrin analogs like des-trp(1)-asp(5)-leu(12)- typically employs solid-phase peptide synthesis techniques. The process involves:

  • Solid-Phase Peptide Synthesis: Using an H-Rink Amide ChemMatrix resin, the peptide chain is assembled stepwise by adding protected amino acids sequentially.
  • Purification: Following synthesis, purification is conducted using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired peptide from unreacted materials and by-products .
  • Labeling Procedures: For radiolabeled applications, such as imaging or therapeutic use, the synthesized peptide may be conjugated with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) to facilitate binding with radiometals like gallium or lutetium .
Molecular Structure Analysis

The molecular structure of minigastrin, des-trp(1)-asp(5)-leu(12)- can be represented by its amino acid sequence and spatial configuration. Key points include:

  • Amino Acid Sequence: The sequence consists of 14 amino acids with specific substitutions that alter its biological activity compared to natural gastrin.
  • Three-Dimensional Structure: The conformation is influenced by intramolecular interactions such as hydrogen bonding and hydrophobic interactions, which are critical for receptor binding and biological function.
  • Analytical Data: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the identity and purity of the synthesized peptide .
Chemical Reactions Analysis

Chemical reactions involving minigastrin analogs primarily focus on their interactions with receptors and other biomolecules. Notable reactions include:

  • Receptor Binding: Minigastrin peptides interact with the cholecystokinin-2 receptor (CCK-2R), leading to downstream signaling pathways that stimulate gastric functions.
  • Radiolabeling Reactions: In radiopharmaceutical applications, reactions involve the coordination of radiometals to the DOTA moiety attached to the peptide .
  • Stability Studies: Research often investigates the stability of these peptides in biological fluids to assess their potential therapeutic efficacy.
Mechanism of Action

The mechanism of action for minigastrin, des-trp(1)-asp(5)-leu(12)- revolves around its interaction with specific receptors:

  • CCK-2R Activation: Upon binding to CCK-2R on gastric cells, minigastrin triggers a cascade of intracellular signaling events that enhance gastric acid secretion and promote digestive processes.
  • Pharmacological Effects: The modified structure may improve receptor affinity or selectivity compared to natural gastrin, potentially leading to enhanced therapeutic effects in conditions like gastritis or gastric cancer .
Physical and Chemical Properties Analysis

The physical and chemical properties of minigastrin analogs are critical for their application in research and medicine. Key properties include:

  • Molecular Weight: The molecular weight is influenced by the specific amino acid composition; for instance, variations in side chains can alter solubility and stability.
  • Solubility: Typically soluble in aqueous solutions at physiological pH but may require specific formulations for optimal stability.
  • Stability Profiles: Studies indicate that modifications such as PEGylation can enhance serum stability while maintaining biological activity .
Applications

Minigastrin peptides have diverse scientific applications:

  • Diagnostic Imaging: Radiolabeled minigastrin analogs are used in scintigraphy for imaging tumors that express CCK-2R, aiding in cancer diagnosis .
  • Therapeutic Uses: Potential applications include targeted therapy for gastric cancers where CCK-2R expression is upregulated.
  • Research Tools: These peptides serve as important tools in studying gastric physiology and pathophysiology.
Structural Characterization of Minigastrin Analogues

Primary Sequence Analysis of des-Trp(1)-Asp(5)-Leu(12)-Minigastrin Variants

The des-Trp(1)-Asp(5)-Leu(12)-minigastrin derivative represents a strategically modified analogue of the endogenous minigastrin peptide (H-Leu-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂). This variant features three critical alterations: 1) Removal of the N-terminal tryptophan residue (des-Trp¹), 2) Substitution of the fifth residue with aspartic acid (Asp⁵), and 3) Replacement of the twelfth residue with leucine (Leu¹²). These modifications fundamentally alter the peptide's physicochemical properties and receptor interaction profile compared to both native minigastrin and other clinically investigated analogues like CP04 (DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) [4] [8].

The canonical minigastrin structure comprises three distinct domains: 1) An N-terminal hexaglutamate sequence responsible for solubility and pharmacokinetics, 2) A central linker region (Ala-Tyr-Gly), and 3) A C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) that constitutes the conserved cholecystokinin-2 receptor (CCK-2R) binding motif. In des-Trp(1)-Asp(5)-Leu(12)-minigastrin, the absence of the N-terminal Trp¹ modifies charge distribution, while Asp⁵ introduces an additional negative charge in the glutamate-rich domain. The Leu¹² substitution replaces methionine, potentially enhancing resistance to oxidative degradation while possibly altering hydrophobic interactions within the receptor binding pocket [4] [6] [8].

Table 1: Primary Sequence Comparison of Minigastrin Analogues

Peptide DesignationAmino Acid SequenceKey Modifications
Native MinigastrinH-Leu-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂Reference
des-Trp(1)-Asp(5)-Leu(12)H-(Glu)₄-Asp-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂1) N-terminal Trp removal 2) Asp substitution at position 5 3) Leu substitution at position 12
CP04DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂1) DOTA chelator 2) D-Glu substitution
DOTA-MGS5DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂1) DOTA chelator 2) Methionine → N-methylnorleucine 3) Phenylalanine → 1-naphthylalanine

Systematic glycine scanning studies at the N-terminal region (residues preceding the conserved Trp-Met-Asp-Phe-NH₂ motif) reveal that while the d-Glu-Ala-Tyr-Gly sequence contributes to optimal receptor affinity, its truncation reduces but does not eliminate CCK-2R binding. This suggests that while the C-terminal tetrapeptide constitutes the core binding motif, the N-terminal domain functions as an affinity modulator rather than an absolute requirement for receptor engagement. Replacement of the d-γ-Glu-Ala-Tyr-Gly sequence with polyethylene glycol spacers of varying lengths maintains nanomolar receptor affinity, confirming significant structural flexibility in this region [6].

Conformational Dynamics in Aqueous and Membrane-Mimetic Environments

The conformational behavior of des-Trp(1)-Asp(5)-Leu(12)-minigastrin analogues exhibits significant environmental dependence, with profound implications for receptor interaction. In aqueous buffers, circular dichroism spectroscopy demonstrates a predominantly random coil conformation, characterized by a strong negative peak near 198 nm and minimal helical signatures at 222 nm. This structural disorder predominates due to the peptide's high charge density and lack of stabilizing hydrophobic interactions in polar environments [3] [4].

Transition to membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles or lipid bilayers, induces substantial conformational ordering. The amphiphilic N-terminal domain (Glu-Ala-Tyr-Gly) adopts extended structures that facilitate membrane association, while the C-terminal receptor-binding domain (Trp-Leu-Asp-Phe-NH₂) demonstrates increased structural definition. This membrane-induced structuring is crucial for productive receptor engagement, as CCK-2R is a G protein-coupled receptor embedded in the plasma membrane. The Leu¹² substitution enhances hydrophobic interactions within the membrane interface compared to the native methionine residue, potentially influencing binding kinetics [4].

Nuclear magnetic resonance studies in dodecylphosphocholine micelles reveal specific structural preferences within the pharmacophore region. The Trp-Leu-Asp-Phe-NH₂ segment exhibits a tendency toward a type I β-turn conformation stabilized by a hydrogen bond between the carbonyl of Leu¹² and the amide proton of Phe-NH₂. This structural motif positions aromatic side chains (Trp and Phe) for optimal interaction with receptor subpockets. The Asp⁵ modification introduces an additional site for potential electrostatic interactions with membrane phospholipid headgroups, which may influence peptide orientation at the membrane-receptor interface [3] [4].

Role of Solvent Composition on Secondary Structure Formation (e.g., Trifluoroethanol-Induced α-Helices)

Solvent composition exerts profound effects on the secondary structure of des-Trp(1)-Asp(5)-Leu(12)-minigastrin analogues. Trifluoroethanol, a helix-promoting cosolvent, induces significant α-helical content in a concentration-dependent manner. Circular dichroism studies demonstrate that at 40% trifluoroethanol, the peptide undergoes a cooperative transition from random coil to a structure containing 25-30% α-helix, evidenced by characteristic double minima at 208 nm and 222 nm. This helical induction primarily occurs within the central Ala-Tyr-Gly and C-terminal Trp-Leu regions, while the N-terminal glutamate-rich segment remains comparatively disordered [3].

The mechanism of trifluoroethanol-induced structuring involves modulation of solvent polarity and hydrogen bonding capacity. Trifluoroethanol reduces the dielectric constant of the medium while providing hydrogen bond-accepting capacity that stabilizes intramolecular hydrogen bonds within nascent helical structures. This solvent environment mimics the reduced dielectric and hydrogen bonding properties of the membrane-water interface, suggesting that the observed helical propensity may reflect bioactive conformations relevant to receptor binding. The Leu¹² substitution enhances helical stabilization compared to methionine-containing analogues due to leucine's stronger helix-forming propensity [3].

Table 2: Secondary Structure Changes in Different Solvent Environments

Solvent SystemDominant Secondary StructureCharacteristic CD SignaturesStructural Implications
Aqueous Buffer (pH 7.4)Random CoilMinimum at ~198 nmFlexible, disordered conformation
40% TrifluoroethanolPartial α-Helix (25-30%)Double minima at 208 nm & 222 nmStabilized helical segments in pharmacophore region
SDS MicellesExtended Chain/β-TurnBroad minimum 215-218 nmMembrane-associated structuring
Lipid BilayersHybrid Helix/β-StrandComplex spectrumBiological relevant conformation

Importantly, trifluoroethanol concentrations above 60% induce non-native helical folding throughout the peptide chain, including regions that remain disordered under physiological conditions. This highlights the importance of using moderate cosolvent concentrations (30-50%) for structural studies aiming to elucidate biologically relevant conformational preferences rather than artificial over-stabilization. The observed solvent-dependent structural transitions provide crucial insights into the intrinsic folding preferences of minigastrin analogues independent of receptor constraints [3].

Comparative NMR and Circular Dichroism Studies of Truncated Analogues

Comparative structural analysis between des-Trp(1)-Asp(5)-Leu(12)-minigastrin and systematically truncated analogues reveals critical structure-function relationships. Circular dichroism spectroscopy demonstrates that progressive N-terminal truncation reduces helical propensity in trifluoroethanol-containing solutions. While the full-length des-Trp(1)-Asp(5)-Leu(12) analogue achieves 25-30% helicity at 40% trifluoroethanol, removal of the N-terminal d-Glu-Ala-Tyr-Gly sequence decreases helical content to below 15%, confirming this region's role in stabilizing larger structural domains [3] [6].

Nuclear magnetic resonance analysis provides residue-specific structural insights. For the intact des-Trp(1)-Asp(5)-Leu(12) peptide in aqueous trifluoroethanol, nuclear Overhauser effect spectroscopy reveals medium-range NOEs (i→i+3, i→i+4) between Gly⁴-Trp⁷, Trp⁷-Asp¹⁰, and Leu¹²-Phe¹⁴, indicative of nascent helical turns in the central and C-terminal regions. These NOEs disappear in truncated analogues lacking the N-terminal domain, confirming its role in stabilizing tertiary contacts. Chemical shift perturbation mapping shows that the Asp⁵ modification induces upfield shifting of Ala⁶ and Tyr⁷ protons, suggesting altered electronic environments and possible hydrogen bond formation involving the introduced carboxylate group [3] [4].

Comparative analysis with stabilized clinical candidate DOTA-MGS5 (DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂) reveals significant structural differences despite similar receptor affinity. The (N-Me)Nle and 1Nal substitutions in DOTA-MGS5 enhance hydrophobic clustering between the aromatic 1-naphthylalanine and indole ring of tryptophan, observed as ring current-shifted proton resonances in NMR spectra. This hydrophobic interaction stabilizes a type VI β-turn in the Trp-(N-Me)Nle-Asp-1Nal segment, contrasting with the more extended conformation in des-Trp(1)-Asp(5)-Leu(12) analogues. The N-methylation at the norleucine position not only prevents oxidation but also eliminates a hydrogen bond donor, substantially altering the peptide's intramolecular hydrogen bonding network [4] [6].

Table 3: NMR and CD Characteristics of Minigastrin Analogues

AnalogueCD-Derived Helicity in 40% TFE (%)Key NOE ContactsPharmacophore Conformation
des-Trp(1)-Asp(5)-Leu(12)25-30%Gly⁴Hᵅ-Trp⁷Hᵅ, Trp⁷Hᵅ-Asp¹⁰HᴺNascent helix with β-turn elements
Truncated (H-Trp-Leu-Asp-Phe-NH₂)<15%Trp¹Hᵅ-Phe⁴Hᴺ (i→i+3)Isolated β-turn
DOTA-MGS515-20%Trp⁵Hᵅ-1Nal⁸Hᵅ, (N-Me)Nle⁶CᵝH₃-1Nal⁸HᵅStabilized type VI β-turn
DOTA-[Phe⁸]MGS510-15%Trp⁵Hᵅ-Phe⁸Hᵅ, Asp⁷Hᵅ-Phe⁸HᴺFlexible bend conformation

The combined spectroscopic data demonstrate that while the C-terminal tetrapeptide constitutes the minimal receptor-binding domain, N-terminal modifications significantly influence its conformational presentation. Strategic substitutions like those in des-Trp(1)-Asp(5)-Leu(12) and DOTA-MGS5 optimize the structural dynamics of the pharmacophore region, balancing conformational flexibility for receptor adaptation with sufficient rigidity for high-affinity binding. These structure-activity relationships provide critical insights for rational design of next-generation minigastrin analogues with optimized targeting properties [3] [4] [6].

Properties

CAS Number

101212-63-9

Product Name

Minigastrin, des-trp(1)-asp(5)-leu(12)-

IUPAC Name

(3S)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C70H91N15O26

Molecular Weight

1558.6 g/mol

InChI

InChI=1S/C70H91N15O26/c1-32(2)19-40(71)61(102)79-47(25-54(90)91)67(108)83-50(28-57(96)97)69(110)85-51(29-58(98)99)70(111)84-49(27-56(94)95)68(109)81-46(24-53(88)89)63(104)75-34(5)60(101)78-44(22-36-15-17-38(86)18-16-36)62(103)74-31-52(87)76-45(23-37-30-73-41-14-10-9-13-39(37)41)65(106)80-43(20-33(3)4)64(105)82-48(26-55(92)93)66(107)77-42(59(72)100)21-35-11-7-6-8-12-35/h6-18,30,32-34,40,42-51,73,86H,19-29,31,71H2,1-5H3,(H2,72,100)(H,74,103)(H,75,104)(H,76,87)(H,77,107)(H,78,101)(H,79,102)(H,80,106)(H,81,109)(H,82,105)(H,83,108)(H,84,111)(H,85,110)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)/t34-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

ORZPRFPUQBDMNS-MEHQFLSCSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N

Synonyms

gastrin (21-34)
gastrin 14
gastrin tetradecapeptide
gastrin-14
minigastrin
SHG14NS

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.